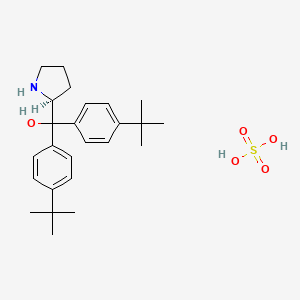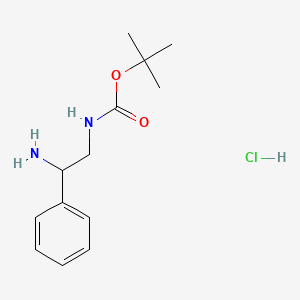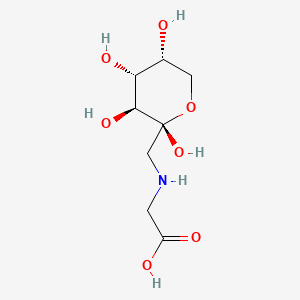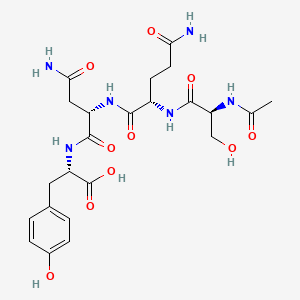
AC-Ser-gln-asn-tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AC-Ser-Gln-Asn-Tyr-OH is a peptide with the sequence Acetyl-Serine-Glutamine-Asparagine-Tyrosine. It has been found to be a substrate for purified recombinant HIV-1 protease . The peptide is also known as Acetyl-Ser-Gln-Asn-Tyr .
Molecular Structure Analysis
The molecular formula of AC-Ser-Gln-Asn-Tyr-OH is C23H32N6O10 . The molecular weight is 552.5 g/mol . The InChIKey, a unique identifier for chemical substances, is SOXZHYWWHJJAIA-QAETUUGQSA-N .Applications De Recherche Scientifique
Peptide Cleavage and Deprotection : A study by Engebretsen et al. (2009) found that during the cleavage and deprotection of a peptidyl resin, which included a sequence similar to AC-Ser-Gln-Asn-Tyr-OH, there was partial removal of acid-stable S-Acm groups, leading to the formation of a disulfide-cyclic peptide derivative and tyrosine ring alkylation. This suggests implications in peptide synthesis and stability under various conditions (Engebretsen et al., 2009).
HIV-1 Protease Studies : The peptidolytic reaction of HIV-1 protease was investigated using oligopeptide substrates resembling cleavage sites in naturally occurring polyprotein substrates. The study by Hyland et al. (1991) included a peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, which is similar to AC-Ser-Gln-Asn-Tyr-OH. This study provided insights into the kinetic mechanism of the HIV-1 protease (Hyland et al., 1991).
Radiometric Assay for HIV-1 Protease : A radiometric assay developed by Hyland et al. (1990) for HIV-1 protease used a heptapeptide substrate, including a sequence similar to AC-Ser-Gln-Asn-Tyr-OH, to monitor the enzyme's activity. This assay was significant for kinetic analysis and evaluation of protease inhibitors (Hyland et al., 1990).
Characterization of Growth Hormone Releasing Peptides : The characterization of a peptide from a human pancreatic tumor with growth hormone-releasing activity, as studied by Esch et al. (1982), is relevant. Although the sequence is not identical to AC-Ser-Gln-Asn-Tyr-OH, the study provides insights into the structural analysis of biologically active peptides (Esch et al., 1982).
Prenyltransferase Enzymes Study : Malwal et al. (2018) investigated the role of conserved residues in isoprenoid biosynthesis enzymes, which could be relevant to understanding how sequences like AC-Ser-Gln-Asn-Tyr-OH interact in enzymatic processes (Malwal et al., 2018).
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)/t14-,15-,16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXZHYWWHJJAIA-QAETUUGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Ser-gln-asn-tyr-OH | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanoic acid, 3-oxo-2-[(1-oxopropyl)amino]-, methyl ester](/img/no-structure.png)
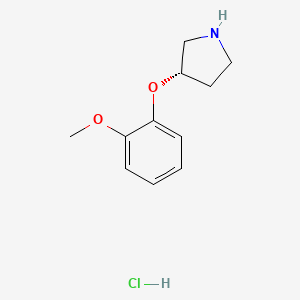
![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)
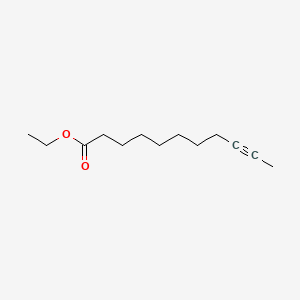
![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)
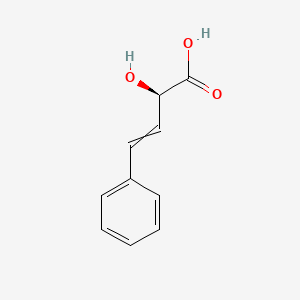
![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)
